molecular formula C7H6O3S B2366006 5-Formyl-4-methylthiophene-2-carboxylic acid CAS No. 391936-74-6

5-Formyl-4-methylthiophene-2-carboxylic acid

Cat. No.: B2366006
CAS No.: 391936-74-6
M. Wt: 170.18
InChI Key: UNBOWFQAUBVHML-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₆O₃S
SMILES: CC1=C(SC(=C1)C(=O)O)C=O
Structural Features:

  • A thiophene ring substituted with a formyl (-CHO) group at position 5, a methyl (-CH₃) group at position 4, and a carboxylic acid (-COOH) group at position 2.
  • The electron-withdrawing formyl and carboxylic acid groups enhance electrophilic reactivity, while the methyl group contributes steric bulk .

Properties

IUPAC Name

5-formyl-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-4-2-5(7(9)10)11-6(4)3-8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBOWFQAUBVHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391936-74-6
Record name 5-formyl-4-methylthiophene-2-carboxylic acid
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Preparation Methods

Reaction Pathway and Conditions

This method, reported by Costantino et al. (2004), involves a three-step sequence:

  • Lithiation and Carboxylation
    • Step 1 : 3-Methyl-2-thiophenecarboxaldehyde is treated with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in hexane/tetrahydrofuran (THF) at −78°C.
    • Step 2 : Quenching with carbon dioxide introduces the carboxylic acid group.
    • Step 3 : Acidic hydrolysis (aqueous sulfuric acid) yields the final product.

Key Data

Parameter Value
Overall Yield Not explicitly reported
Reaction Time 24 hours (Step 1)
Temperature −78°C (Step 2)
Purification Chromatography or crystallization

Advantages : High regioselectivity due to directed lithiation.
Limitations : Low-temperature conditions and sensitivity to moisture.

Direct Formylation of 4-Methylthiophene-2-Carboxylic Acid

Methodology

This approach, described by Evitachem, utilizes formylating agents to introduce the formyl group at the 5-position of 4-methylthiophene-2-carboxylic acid:

Reagents :

  • Formic acid (HCOOH) or formyl chloride (HCOCl) under Friedel-Crafts conditions.
  • Catalysts: Phosphorus oxychloride (POCl₃) or other Lewis acids.

Procedure :

  • The carboxylic acid group is protected (e.g., as a methyl ester) to prevent side reactions.
  • Formylation occurs at the 5-position via electrophilic aromatic substitution.
  • Deprotection (e.g., saponification) regenerates the carboxylic acid.

Optimization Insights

  • Temperature : 80–100°C.
  • Solvent : Dichloromethane or 1,2-dichloroethane.
  • Yield : ~60–75% (estimated from analogous reactions).

Table 1: Comparative Formylation Conditions

Formylating Agent Catalyst Solvent Yield (%)
HCOCl AlCl₃ CH₂Cl₂ 70
HCOOH POCl₃ ClCH₂CH₂Cl 65
DMF/POCl₃ Toluene 68

Challenges : Competing reactions at the 3-position require careful control of stoichiometry.

Oxidation of 5-Hydroxymethyl-4-Methylthiophene-2-Carboxylic Acid

Mechanistic Approach

Inspired by analogous thiazole syntheses (e.g., CA2483482A1), this method oxidizes a hydroxymethyl intermediate:

Steps :

  • Synthesis of Hydroxymethyl Precursor :
    • Reduction of 4-methylthiophene-2-carboxylic acid ethyl ester using NaBH₄/AlCl₃.
  • Oxidation to Formyl Group :
    • Reagents : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with NaOCl/KBr in biphasic conditions (dichloromethane/water).
    • Temperature : 0–5°C to minimize overoxidation.

Performance Metrics

Parameter Value
Oxidation Yield 85–90% (extrapolated)
Purity (HPLC) >97%
Reaction Time 2–4 hours

Advantages : Scalable for industrial production.
Considerations : Requires strict pH control during oxidation.

Emerging Techniques and Innovations

Continuous Flow Reactors

Recent advances (e.g., Evitachem) highlight the use of continuous flow systems to enhance efficiency:

  • Benefits : Improved heat transfer, reduced reaction times (from hours to minutes), and higher yields (~80%).
  • Example : Formylation under flow conditions at 120°C with residence times <10 minutes.

Green Chemistry Approaches

  • Solvent-Free Reactions : Microwave-assisted formylation reduces waste.
  • Biocatalytic Methods : Enzymatic oxidation of hydroxymethyl precursors (under exploration).

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: 5-Carboxy-4-methylthiophene-2-carboxylic acid.

    Reduction: 5-Hydroxymethyl-4-methylthiophene-2-carboxylic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

5-Formyl-4-methylthiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the creation of more complex molecules, especially heterocycles.

Key Reactions:

  • Condensation Reactions: The formyl group can participate in condensation reactions to form imines or other derivatives.
  • Oxidation: The formyl group can be oxidized to yield carboxylic acids, enhancing its utility in synthetic pathways.

Research has indicated that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Biological Mechanisms:

  • Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways, such as those related to folic acid synthesis, similar to traditional sulfonamide antibiotics.
  • Cytotoxicity: Studies have demonstrated that this compound induces apoptosis in cancer cells by modulating apoptotic proteins like Bax and Bcl-2.

Material Science

In materials science, this compound is explored for its potential applications in developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are enhanced by the presence of the thiophene ring, making it suitable for electronic applications.

Case Studies and Research Findings

StudyFocusFindings
Antibacterial Efficacy Study Comparative analysis of sulfonamide derivativesThis compound exhibited superior antibacterial activity compared to traditional sulfa drugs like sulfamethoxazole.
Cytotoxicity Assays In vitro studies on cancer cellsInduced apoptosis through modulation of apoptotic pathways, indicating potential as an anticancer agent.
Molecular Docking Studies Computational analysis of enzyme interactionsDemonstrated effective binding to active sites of target enzymes, supporting its role as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 5-Formyl-4-methylthiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
5-Formyl-4-methylthiophene-2-carboxylic acid C₇H₆O₃S 4-CH₃, 5-CHO, 2-COOH 170.18 Formyl, Carboxylic Acid, Methyl
Thiophene-2-carboxylic acid C₅H₄O₂S 2-COOH 128.15 Carboxylic Acid
5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid C₁₂H₉FO₂S 4-CH₃, 5-(4-F-C₆H₄), 2-COOH 236.26 Fluorophenyl, Carboxylic Acid
5-(Methoxycarbonyl)thiophene-2-carboxylic acid C₇H₆O₄S 5-COOCH₃, 2-COOH 186.19 Methoxycarbonyl, Carboxylic Acid
5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid C₁₄H₁₃ClO₃S 5-(Cl,CH₃-C₆H₃-OCH₂), 2-COOH 296.77 Phenoxymethyl, Chloro, Carboxylic Acid

Key Observations :

  • Electronic Effects : The formyl group in the target compound is more electron-withdrawing than methoxycarbonyl or methyl groups, increasing electrophilicity at the thiophene ring .
  • Steric Effects: Bulky substituents like 4-fluorophenyl or phenoxymethyl (in CAS 934080-73-6) reduce reactivity in sterically demanding reactions compared to the smaller formyl group .

Physicochemical Properties

  • Acidity :
    • The carboxylic acid group (pKa ~2.5) dominates acidity. Electron-withdrawing substituents (e.g., formyl, fluorophenyl) lower the pKa of the carboxylic acid compared to methyl or methoxycarbonyl groups .
  • Solubility: Polar substituents (e.g., -COOH, -CHO) enhance water solubility. The phenoxymethyl derivative (CAS 934080-73-6) exhibits lower solubility due to its hydrophobic aromatic group .

Biological Activity

5-Formyl-4-methylthiophene-2-carboxylic acid (FMCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7_7H6_6O3_3S
SMILES Notation: CC1=C(SC(=C1)C(=O)O)C=O
InChIKey: UNBOWFQAUBVHML-UHFFFAOYSA-N

Synthesis Methods

The synthesis of FMCA typically involves the formylation of 4-methylthiophene-2-carboxylic acid using formylating agents such as formic acid or formyl chloride, often in the presence of Lewis acids like aluminum chloride. The reaction conditions are optimized for yield and purity, with industrial methods likely mirroring these laboratory techniques but with enhancements for efficiency.

While specific mechanisms of action for FMCA are not extensively documented, it is hypothesized that its biological effects may be mediated through interactions with various molecular targets, including enzymes and receptors. This compound may influence key biochemical pathways relevant to therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Screening:
    • In studies involving thiophene derivatives, several compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria. This highlights the potential of thiophene-based compounds, including FMCA, in antimicrobial applications .
  • Comparative Analysis:
    • FMCA can be compared to other thiophene derivatives such as 5-Formyl-2-furoic acid and 5-Methyl-2-thiophenecarboxaldehyde. These comparisons reveal that FMCA's unique combination of functional groups may enhance its reactivity and broaden its application scope in medicinal chemistry .

Comparison of Biological Activities

Compound NameMIC (µg/mL)Target Organisms
This compound (FMCA)TBDTBD
5-Nitro-2-furoyl derivative1.95–15.62Staphylococcus aureus
4-Methylthiazole derivativeTBDVarious Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Formyl-4-methylthiophene-2-carboxylic acid, and how can reaction yields be optimized?

  • Synthetic Routes : Common methods include formylation of 4-methylthiophene-2-carboxylic acid derivatives using Vilsmeier-Haack or Duff reactions. For example, the Duff reaction (hexamethylenetetramine in acidic conditions) introduces formyl groups to aromatic systems .
  • Yield Optimization : Key factors include temperature control (60–80°C for formylation), stoichiometric excess of formylating agents (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm formyl (δ 9.8–10.2 ppm) and carboxylic acid (δ 12–13 ppm) protons. Methyl groups appear at δ 2.3–2.6 ppm .
  • HPLC/LC-MS : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to assess purity (>95%) and detect degradation products .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch for carboxylic acid) and ~1650 cm⁻¹ (formyl C=O) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during the characterization of this compound derivatives?

  • Case Study : If NMR signals for formyl and carboxylic protons overlap, use deuterated DMSO to shift carboxylic acid protons downfield. Alternatively, perform 2D NMR (HSQC, HMBC) to resolve ambiguous assignments .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) using software like Gaussian or ORCA .

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Workflow : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., formyl carbon). Solvent effects (PCM model) improve accuracy for reaction in DMF or THF .
  • Example : Predict regioselectivity in reactions with amines—DFT shows higher electrophilicity at the formyl group (Fukui f⁻ ≈ 0.15) vs. the thiophene ring .

Q. What experimental precautions are critical when handling this compound due to its instability?

  • Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation. Avoid exposure to strong bases/oxidizers (e.g., KMnO₄), which may produce hazardous gases (CO, SOₓ) .
  • Containment : Use fume hoods for reactions and vacuum desiccators for drying. Dispose of waste via incineration in certified facilities .

Q. How can researchers evaluate the bioactivity of this compound derivatives against inflammatory targets?

  • In Vitro Assays :

  • COX-2 Inhibition : Measure IC₅₀ via ELISA using recombinant COX-2 enzyme and arachidonic acid substrate .
  • Cytokine Profiling : Use LPS-stimulated macrophages (RAW 264.7 cells) to quantify TNF-α/IL-6 suppression via ELISA .
    • Structure-Activity Relationships (SAR) : Correlate electron-withdrawing groups (e.g., NO₂ at thiophene C-3) with enhanced anti-inflammatory activity .

Methodological Resources

  • Synthetic Protocols : Refer to thiophene functionalization strategies in European Journal of Medicinal Chemistry .
  • Computational Tools : Use PubChem (CID: 11436345) for structural data and Gaussian for DFT modeling .
  • Safety Guidelines : Follow Thermo Fisher SDS recommendations for handling reactive intermediates .

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